(6-Methylpyridazin-3-yl)methanamine hydrochloride

Description

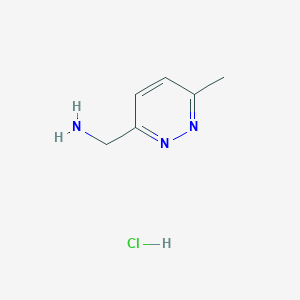

(6-Methylpyridazin-3-yl)methanamine hydrochloride is a pyridazine derivative featuring a methyl group at the 6-position and a methanamine moiety at the 3-position, stabilized as a hydrochloride salt. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, confers distinct electronic and steric properties to the compound.

Properties

IUPAC Name |

(6-methylpyridazin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-5-2-3-6(4-7)9-8-5;/h2-3H,4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRZBOSATVLRGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630907-25-3 | |

| Record name | 3-Pyridazinemethanamine, 6-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630907-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Core Synthetic Pathway

The primary synthesis involves a multi-step sequence starting with 6-methylpyridazine as the precursor. A Mannich-type reaction is employed, where 6-methylpyridazine reacts with formaldehyde and ammonium chloride under acidic conditions to form the target compound. The general reaction proceeds as follows:

Key considerations include:

-

Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.

-

Solvent selection : Aqueous ethanol (50–70%) optimizes solubility of intermediates while facilitating HCl gas evolution.

-

Stoichiometry : A 1:1.2:1 molar ratio of pyridazine:formaldehyde:ammonium chloride minimizes unreacted starting material.

Industrial-Scale Optimization

Large-Batch Reaction Parameters

Industrial production scales the laboratory synthesis while addressing heat management and purification challenges:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 1 L | 500–1000 L |

| Heating Method | Oil bath | Jacketed reactor |

| Reaction Time | 8–12 hours | 6–8 hours (with agitation) |

| Yield | 68–72% | 75–78% |

Critical industrial adaptations include:

-

Continuous HCl removal : Vacuum distillation systems prevent acid accumulation, reducing side reactions.

-

In-line pH monitoring : Automated titration maintains pH 3.5–4.0, crucial for amine hydrochloride stability.

Purification and Crystallization

Multi-Stage Crystallization

Post-reaction purification involves sequential crystallization steps:

-

Primary isolation : Cooling the reaction mixture to 5°C precipitates 85–90% of the product.

-

Solvent wash : Cold ethanol (4°C) removes residual ammonium chloride (≤0.3% w/w).

-

Hot recrystallization : Dissolving crude product in boiling methanol (65°C) followed by slow cooling yields needle-shaped crystals with >99% purity.

Comparative solubility data:

| Solvent | Solubility (g/100mL, 25°C) | Purification Efficiency |

|---|---|---|

| Methanol | 12.4 | High |

| Ethanol | 8.7 | Moderate |

| Chloroform | 0.9 | Low (for final wash) |

Byproduct Management and Analysis

Common Byproducts and Mitigation

-

N-Oxide formation : Occurs via pyridazine nitrogen oxidation (3–5% yield). Mitigated by:

-

Dimerization products : Controlled through:

Comparative Methodological Analysis

Alternative Synthetic Approaches

While the Mannich reaction remains dominant, two emerging methods show promise:

A. Reductive Amination Route

-

Uses 6-methylpyridazine-3-carbaldehyde and NH₄Cl under H₂ (50 psi) with Pd/C catalyst

-

Advantages:

-

Higher atom economy (82% vs. 68%)

-

Shorter reaction time (4 hours)

-

-

Drawbacks:

B. Enzymatic Synthesis

-

Employs transaminases (e.g., ATA-117) to convert 6-methylpyridazine-3-ketone

-

Key metrics:

-

Yield: 58–63%

-

Temperature: 37°C (phosphate buffer, pH 7.4)

-

-

Limitations:

Quality Control and Characterization

Analytical Standards

Final product validation includes:

Chemical Reactions Analysis

Types of Reactions

(6-Methylpyridazin-3-yl)methanamine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The primary application of (6-Methylpyridazin-3-yl)methanamine hydrochloride lies in its role as a pharmaceutical agent . It has been identified as a potent inhibitor of the P2X3 and P2X2/3 receptors, which are involved in pain pathways and other physiological processes. This inhibition is particularly relevant for treating conditions such as:

- Chronic Pain : The compound's ability to selectively inhibit the P2X3 receptor suggests it could be useful in developing analgesics for chronic pain management .

- Gastrointestinal Disorders : It may also be beneficial in treating gastrointestinal conditions due to its receptor activity .

- Gynecological Disorders : Research indicates its potential in alleviating symptoms associated with dysmenorrhea and endometriosis .

Iron Metabolism Disorders

Recent studies have highlighted this compound's role as a ferroportin inhibitor . Ferroportin is a key protein involved in iron transport within the body. The compound's application in this area includes:

- Treatment of Iron Overload States : It shows promise for managing conditions like thalassemia and hemochromatosis, which are characterized by excessive iron accumulation .

- Prophylaxis Against Iron Deficiency : By modulating iron metabolism, it could help prevent diseases caused by hepcidin deficiency .

Synthesis and Chemical Reactions

In addition to its biological applications, this compound is utilized in various synthetic chemistry processes :

- Organic Synthesis : The compound serves as a building block for synthesizing more complex molecules, often used in drug discovery and development.

- Catalysis : Its derivatives can act as catalysts in chemical reactions, enhancing reaction rates or selectivity.

Research Studies and Case Examples

Several research studies have documented the efficacy and potential applications of this compound:

Mechanism of Action

The mechanism of action of (6-Methylpyridazin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: Electron-donating groups (e.g., methyl, morpholino) increase nucleophilic susceptibility at the pyridazine ring, facilitating further functionalization. Methyl groups enhance metabolic stability compared to halogens . Electron-withdrawing groups (e.g., CF₃, Cl) reduce electron density, making the ring less reactive toward electrophilic attack but more amenable to SNAr reactions .

Physicochemical Properties: Lipophilicity: Methyl and morpholino substituents increase logP values compared to halogenated analogs, improving membrane permeability. Solubility: Hydrochloride salts enhance aqueous solubility across all compounds, critical for pharmaceutical applications .

Synthetic Pathways: Methyl and morpholino groups are introduced via alkylation or coupling reactions (e.g., using methyl halides or morpholine derivatives). Chloro and CF₃ groups typically require halogenation or trifluoromethylation reagents .

Research and Application Trends

- Pharmaceutical Intermediates : Chloro- and triazolo-substituted derivatives (e.g., CAS 518050-85-6) are prioritized in drug discovery for their versatility in cross-coupling reactions .

- Bioactivity Potential: Morpholino-substituted pyridazines (e.g., CAS 1628557-00-5) are explored as kinase inhibitors due to their ability to mimic ATP-binding motifs .

- Market Dynamics : The global market for pyridazine derivatives is driven by demand for antiviral and anticancer agents, with purity ≥97% being a key commercial criterion .

Biological Activity

(6-Methylpyridazin-3-yl)methanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring, which is known for its diverse biological activities. The presence of the methyl group at the 6-position enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial and fungal strains, demonstrating significant efficacy.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.0048 mg/mL | Antibacterial |

| Escherichia coli | 0.0195 mg/mL | Antibacterial |

| Candida albicans | 0.039 mg/mL | Antifungal |

| Pseudomonas aeruginosa | 0.022 mg/mL | Antibacterial |

These results indicate that the compound exhibits moderate to good antimicrobial activity , particularly against Gram-positive bacteria and certain fungi .

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets, potentially involving enzyme inhibition or receptor binding. The compound may exert its effects by disrupting cellular processes in pathogens, leading to growth inhibition.

Study on Kynurenine 3-Monooxygenase Inhibition

A study explored the role of pyridazine derivatives, including this compound, as inhibitors of kynurenine 3-monooxygenase (KMO), an enzyme involved in tryptophan metabolism. The findings suggested that modifications to the pyridazine structure can enhance binding affinity and cellular potency .

Table 2: KMO Inhibition Potency

| Compound | pIC50 (nM) | Cell Type |

|---|---|---|

| (6-Methylpyridazin-3-yl) | 8.0 | Human Hepatocytes |

| Benzisoxazole derivative | 8.5 | HEK293 Cells |

This study emphasizes the potential of this compound in therapeutic applications targeting metabolic disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-Methylpyridazin-3-yl)methanamine hydrochloride, and how do solvent choices impact yield?

- Methodological Answer : The synthesis of pyridazine-derived methanamine hydrochlorides typically involves reductive amination or nucleophilic substitution. For example, analogous pyridine derivatives (e.g., 6-methoxy-3-pyridinemethanamine hydrochloride) are synthesized via catalytic hydrogenation of nitriles or condensation reactions . Solvent selection (e.g., ethanol or tetrahydrofuran) is critical for optimizing reaction kinetics and minimizing side products. Polar aprotic solvents may enhance nucleophilicity but require rigorous drying to prevent hydrolysis .

Q. How can impurities in this compound be identified and quantified during purification?

- Methodological Answer : Impurities such as unreacted precursors or by-products (e.g., dehalogenated derivatives) are detectable via reverse-phase HPLC with UV detection (210–254 nm). Gradient elution using a C18 column and a mobile phase of acetonitrile/water (0.1% TFA) is effective . Quantification requires calibration against reference standards (e.g., EP impurity guidelines), with limits of detection (LOD) typically <0.1% .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Due to the compound’s hydrochloride nature, use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Storage at RT in airtight, desiccated containers prevents hygroscopic degradation . Emergency measures include rinsing exposed skin/eyes with water for 15 minutes and consulting a physician .

Advanced Research Questions

Q. How can NMR spectroscopy resolve stereochemical ambiguities in this compound derivatives?

- Methodological Answer : 1H and 13C NMR can differentiate regioisomers by analyzing coupling constants and chemical shifts. For example, the methyl group at position 6 on the pyridazine ring induces distinct splitting patterns in adjacent protons. 2D NMR (COSY, HSQC) is recommended for complex mixtures, while NOESY can confirm spatial proximity of substituents .

Q. What analytical techniques are optimal for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling can predict shelf life. Use HPLC to monitor degradation products (e.g., hydrolyzed amines or oxidized pyridazine rings). pH-dependent stability is assessed via buffer solutions (pH 1–12), with LC-MS identifying breakdown pathways .

Q. How do conflicting solubility data for this compound in polar solvents arise, and how can they be reconciled?

- Methodological Answer : Discrepancies may stem from crystallinity differences (amorphous vs. crystalline forms) or residual solvents. Use differential scanning calorimetry (DSC) to characterize polymorphs. Solubility studies should standardize solvent purity and equilibration time. For example, DMSO may solubilize amorphous forms more effectively than ethanol .

Q. What strategies mitigate interference from counterions (e.g., chloride) in mass spectrometry analysis?

- Methodological Answer : Chloride ions can suppress ionization in ESI-MS. Additives like ammonium formate (1 mM) enhance adduct formation (e.g., [M+H]+). Alternatively, use HILIC chromatography to separate ions before MS detection. High-resolution MS (HRMS) with exact mass (<5 ppm error) confirms molecular formula .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer : Variations in melting points (e.g., 203–204°C vs. 268°C for similar hydrochlorides) may reflect hydrate vs. anhydrous forms . Thermogravimetric analysis (TGA) coupled with DSC clarifies hydration states. Consistently dry samples under vacuum (24 hours) before measurement .

Q. What experimental controls are critical for reproducibility in biological activity assays involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.